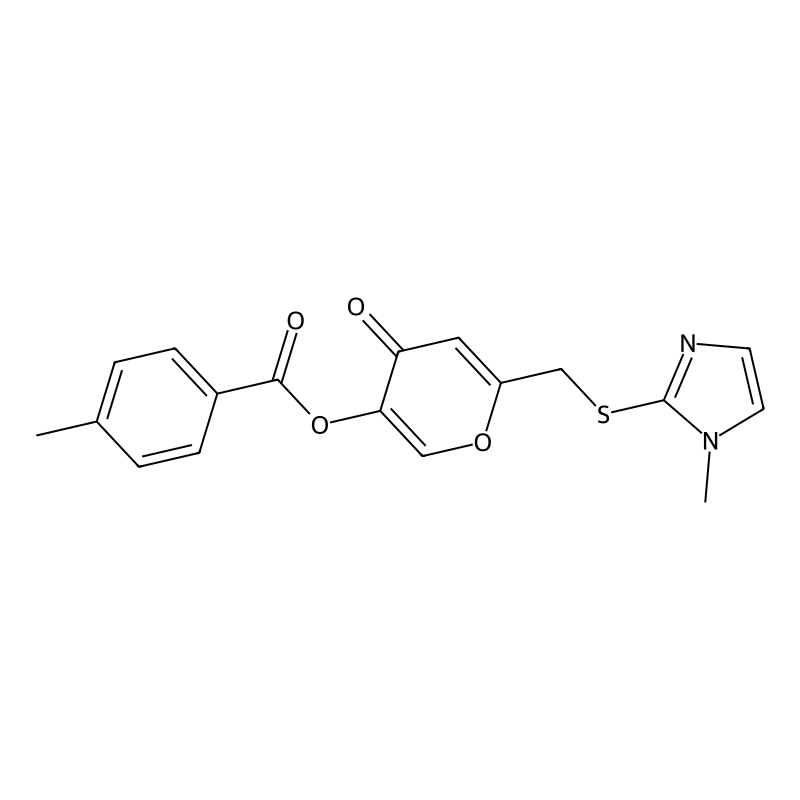

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound characterized by its unique structural features, which include a pyran ring, an imidazole moiety, and a thioether functional group. The molecular formula for this compound is C17H16N2O4S, with a molecular weight of approximately 348.38 g/mol. The presence of the 4-oxo-4H-pyran structure is notable for its diverse biological activities, including potential applications in medicinal chemistry due to its antibacterial, antifungal, and anticancer properties.

- Nucleophilic Substitution: The thioether and carbonyl functionalities allow for nucleophilic attacks, which can modify the compound to enhance its biological activity.

- Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carbonyl group in the pyran ring can be reduced to an alcohol.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions are significant for exploring the pharmacological potential of the compound and modifying it for specific applications.

Research indicates that compounds containing the 4H-pyran core exhibit a range of biological activities. Specifically, 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate has shown:

- Antibacterial Activity: Effective against various bacterial strains.

- Antifungal Properties: The imidazole component contributes to antifungal effects.

- Anticancer Activity: Exhibits significant cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapy.

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Imidazole Derivative: Methylation agents like methyl iodide are used to create the imidazole moiety.

- Formation of Thioether Linkage: This step involves utilizing thiol compounds and appropriate catalysts.

- Esterification: The final step involves reacting the resulting acid with 4-methylbenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

These synthetic routes allow for modifications that can enhance biological activity or alter physical properties.

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.

- Materials Science: Its unique chemical properties could be exploited in organic electronics or as functional materials.

Research continues to explore these applications, focusing on optimizing the compound's efficacy and safety profiles.

Interaction studies are essential for understanding how this compound interacts with biological systems. These studies often focus on:

- Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors involved in disease pathways.

Techniques such as surface plasmon resonance or isothermal titration calorimetry are commonly employed to quantify these interactions. Understanding these mechanisms is crucial for developing effective therapeutic agents.

Several compounds share structural similarities with 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate, highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Contains imidazole and thioether | Antifungal properties |

| 4-hydroxycoumarin | Lacks thioether but has similar ring structure | Anticoagulant activity |

| 3-hydroxyflavone | Similar aromatic character | Antioxidant properties |

The uniqueness of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-y) 4-methylbenzoate lies in its combination of both imidazole and pyran functionalities along with specific substituents that enhance its therapeutic potential compared to these similar compounds.

This detailed exploration underscores the significance of this compound in medicinal chemistry and its potential future applications across various scientific fields.